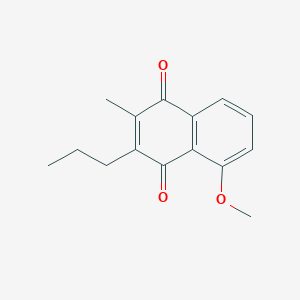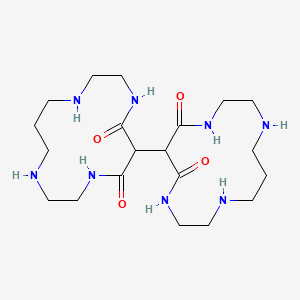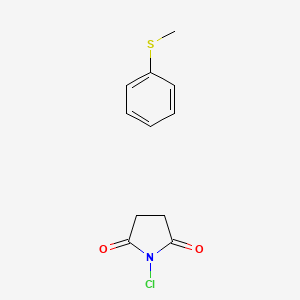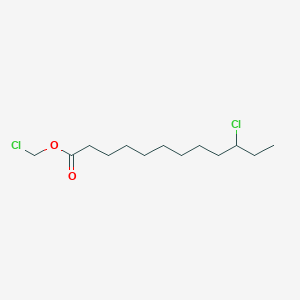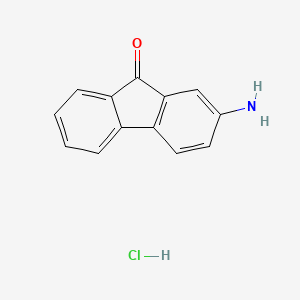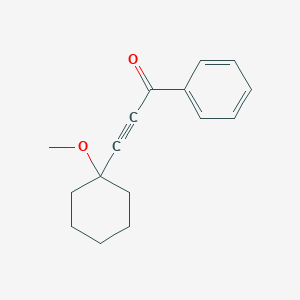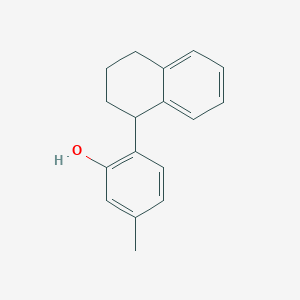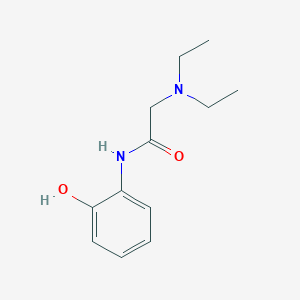
2H-1,3-Benzodiselenole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3-Benzodiselenole-2-thione is an organoselenium compound characterized by a unique structure that includes selenium atoms within a heterocyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-Benzodiselenole-2-thione typically involves the reaction of diselenides with carbon disulfide under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimization of reaction conditions are common strategies to enhance yield and purity in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-1,3-Benzodiselenole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing derivatives.
Reduction: Reduction reactions can convert the compound into selenides or other reduced forms.
Substitution: The selenium atoms in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can produce a range of selenium-containing heterocycles.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a precursor for synthesizing other selenium-containing compounds and as a reagent in organic synthesis.
Biology: Its antioxidant properties make it a candidate for studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an antioxidant and its possible anticancer properties.
Industry: The compound’s unique properties are being explored for use in materials science, particularly in the development of advanced materials with specific electronic or optical properties.
Eigenschaften
| 87143-01-9 | |
Molekularformel |
C7H4SSe2 |
Molekulargewicht |
278.1 g/mol |
IUPAC-Name |
1,3-benzodiselenole-2-thione |
InChI |
InChI=1S/C7H4SSe2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H |
InChI-Schlüssel |
SNAOQBRZPGIUBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)[Se]C(=S)[Se]2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine](/img/no-structure.png)
![5,7,8,9-tetrazatricyclo[5.3.0.02,5]deca-1,3,9-triene](/img/structure/B14419467.png)
